![molecular formula C8H8N2O2S2 B1371151 2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile CAS No. 1153420-28-0](/img/structure/B1371151.png)
2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile
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Overview
Description
Scientific Research Applications
Synthesis and Derivative Formation
Research has demonstrated various synthetic pathways involving 2-aminothiophene derivatives, which are closely related to 2-amino-6,6-dioxo-4H,5H,7H-6λ⁶-thieno[2,3-c]thiopyran-3-carbonitrile. These pathways have led to the formation of several novel compounds:
Formation of Amino-thieno Furans : The alkylation of hydroxy-thiophene carbonitriles, akin to the compound of interest, resulted in the creation of amino-thieno[2,3-b]furans and amino-thieno[3,2-b]furans. This process involves a Thorpe-Ziegler cyclization, indicating potential synthetic applications for the compound (Gewald & Bellmann, 1983).
Creation of Heterocyclic Compounds : The compound and its analogues have been used as starting materials for synthesizing diverse heterocyclic compounds, including thieno[1,2,4]-triazolo-pyrimidines and thieno[3,2-e][1,2,4]-triazolo[2,3-c]pyrimidines (Sauter & Stanetty, 1975).
Cross-Recyclization Reactions : Research involving similar thiopyran carbonitriles has shown cross-recyclization reactions yielding a variety of substituted thiopyran derivatives. These reactions demonstrate the versatile chemical behavior of compounds structurally related to the compound (Dyachenko & Dyachenko, 2008).
Synthesis of Isothiazole Derivatives : A study has shown that compounds structurally similar to 2-amino-6,6-dioxo-4H,5H,7H-6λ⁶-thieno[2,3-c]thiopyran-3-carbonitrile can be used to create isothiazole derivatives, indicating potential for diverse synthetic applications (Chang, Cho, & Kim, 2003).
Formation of Novel Heterocyclic Systems : Derivatives of thiopyran carbonitriles, which share structural similarities with the compound of interest, have been used to synthesize novel heterocyclic systems such as imidazolo-thiopyrano-thieno-pyrimidines (Ahmed, Fröhlich, & Sauter, 1996).
Creation of Thieno-Pyrimidines and Pyridines : The conversion of similar compounds into thieno[3,2-d]pyrimidines and thieno[3,4-b]pyridines demonstrates the flexibility of these structures in synthesizing complex heterocycles (El-Meligie, Khalil, El-Nassan, & Ibraheem, 2020).
Synthesis of Antiproliferative Agents : Research on thiophene carbonitrile derivatives has led to the development of compounds with antiproliferative and anti-cancer properties, highlighting potential therapeutic applications (Mohareb & Abdo, 2022).
Synthesis of Substituted Thiophenes : Reactions involving aminothiophene carbonitriles have led to the formation of substituted thiophenes, further demonstrating the compound's utility in organic synthesis (Ren, Rao, & Klein, 1986).
Creation of Enantiomeric Derivatives : Studies have shown the synthesis of enantiomeric derivatives of similar compounds, which is crucial for developing chiral drugs and molecules with specific optical properties (Gao et al., 2015).
Formation of Complex Heterocycles : The ability to form complex heterocycles, such as dithieno-pyrimido-pyrimidines and thiopyrano-pyrazoles, from compounds structurally similar to 2-amino-6,6-dioxo-4H,5H,7H-6λ⁶-thieno[2,3-c]thiopyran-3-carbonitrile showcases its potential in advanced organic synthesis (Gewald, Jeschke, & Gruner, 1991).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-amino-6,6-dioxo-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S2/c9-3-6-5-1-2-14(11,12)4-7(5)13-8(6)10/h1-2,4,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWYJGKCKJFCTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2=C1C(=C(S2)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1153420-28-0 |
Source
|
Record name | 2-amino-6,6-dioxo-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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